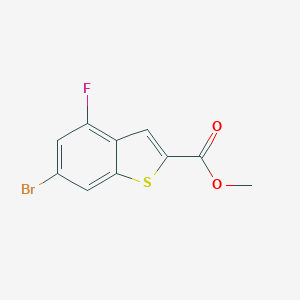
Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate
Cat. No. B140658
M. Wt: 289.12 g/mol
InChI Key: XEGDUZMNLBMBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09339501B2
Procedure details


Using analogous reagents and reaction conditions as described in Example 25 for the preparation of I-25b above, 6-bromo-4-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester (I-26b: 2.3 g, 7.85 mmol) in THF (25 mL) was hydrolyzed with LiOH (1.65 g, 39.38 mmol) and water (20 mL) to afford 1.9 g of the product (83% yield).
Quantity
2.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:9][C:8]2[CH:10]=[C:11]([Br:15])[CH:12]=[C:13]([F:14])[C:7]=2[CH:6]=1)=[O:4].[Li+].[OH-].O>C1COCC1>[Br:15][C:11]1[CH:12]=[C:13]([F:14])[C:7]2[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[S:9][C:8]=2[CH:10]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CC2=C(S1)C=C(C=C2F)Br
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.65 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[OH-]
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reagents and reaction conditions
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C2=C(SC(=C2)C(=O)O)C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

